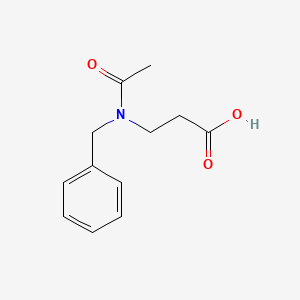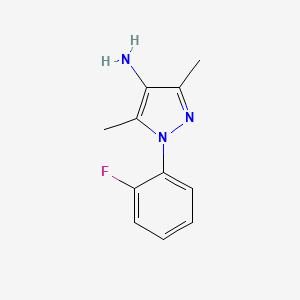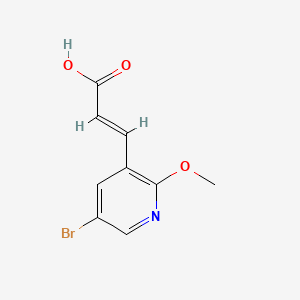
3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid
Overview
Description
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
- A study by Gunning and Cahill (2005) explored the use of trans-3-(3-pyridyl)acrylic acid in the formation of novel hetero-metallic and homometallic metal organic framework (MOF) materials. This research demonstrated the potential of such compounds in creating stable, structured materials with diverse applications (Gunning & Cahill, 2005).
Photoreactivity Studies
- Kole, Tan, and Vittal (2012) investigated the photoreactivity of Ag(I) complexes and coordination polymers of pyridyl acrylic acids. Their work focused on the orientation of C═C bonds in such compounds and their photodimerization, which has implications for the development of materials with specific light-reactive properties (Kole, Tan, & Vittal, 2012).
Electrical and Structural Properties
- Allan et al. (1988) described the preparation and properties of chloro complexes of 3-(3-pyridyl)acrylic acid with various metals like cobalt, nickel, and copper. Their study highlighted the unique electrical and structural characteristics of these complexes, which can be crucial for applications in electronics and material science (Allan et al., 1988).
Polymer Modification
- Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds. This modification improved the thermal stability and introduced antibacterial properties, which are important for medical and industrial applications (Aly & El-Mohdy, 2015).
Synthesis of New Compounds
- Kimura, Yabuuchi, and Hisaki (1962) focused on the synthesis of 3-(5-Nitro-2-thienyl) acrylic acid derivatives, demonstrating the potential of acrylic acid derivatives in the development of new chemical compounds with various applications, including antimicrobial properties (Kimura, Yabuuchi, & Hisaki, 1962).
Conformational and Spectroscopic Studies
- A conformational and spectroscopic study by Zuccarello et al. (1982) on acrylic acid and its derivatives provided insights into the molecular structure and behavior, essential for designing materials with specific optical and physical properties (Zuccarello et al., 1982).
Safety And Hazards
“3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9-6(2-3-8(12)13)4-7(10)5-11-9/h2-5H,1H3,(H,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOCJTKIVWCVMY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=N1)Br)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



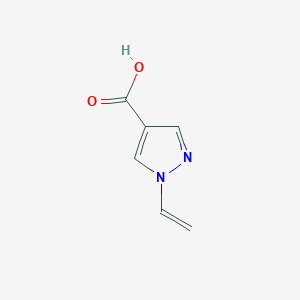
![5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1372664.png)
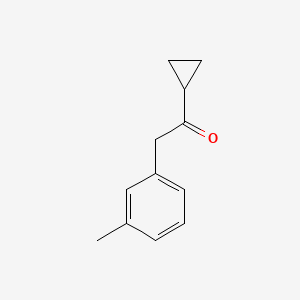
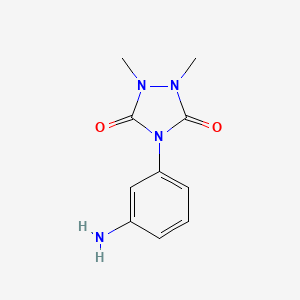
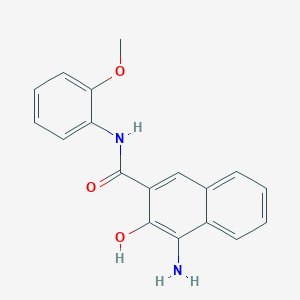
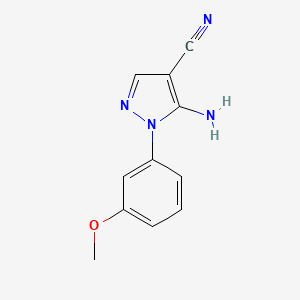
![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)
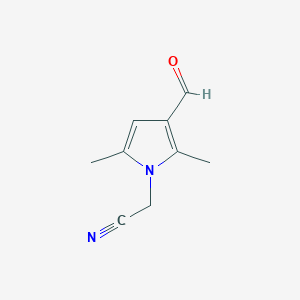
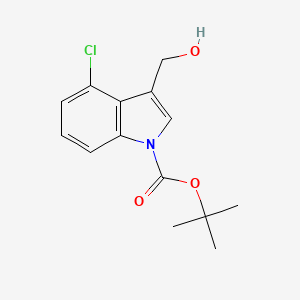
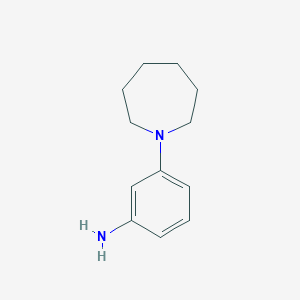
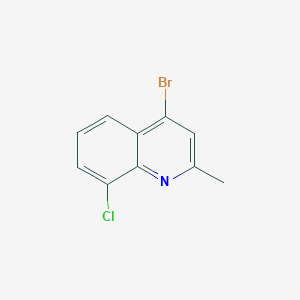
![3-[(3,4-Dimethoxyphenyl)amino]propanenitrile](/img/structure/B1372682.png)
